molecular formula C11H4Cl2F5N3 B1459362 4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidine CAS No. 1823183-50-1

4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidine

Cat. No. B1459362
CAS RN: 1823183-50-1
M. Wt: 344.06 g/mol
InChI Key: HXGIQSGEJFSCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C11H4Cl2F5N3 and its molecular weight is 344.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacophore Design for Kinase Inhibitors

Pyrimidine derivatives are explored for their selective inhibition of key enzymes like p38 mitogen-activated protein (MAP) kinase, which is crucial in proinflammatory cytokine release. The design and synthesis of these compounds, particularly with imidazole and pyrimidine scaffolds, have been extensively studied to enhance binding selectivity and potency, highlighting their significance in developing anti-inflammatory and anticancer agents (Scior et al., 2011).

Optical Sensors and Biological Applications

Pyrimidine derivatives are employed as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them appropriate for use as sensing probes. Their biological and medicinal applications are also significant, showcasing the versatility of pyrimidine derivatives in chemical sensors and pharmaceutical research (Jindal & Kaur, 2021).

Synthesis of Heterocyclic Compounds

Research on pyranopyrimidine scaffolds highlights the use of hybrid catalysts in synthesizing structurally complex and bioactive heterocyclic compounds. These studies underscore the broad applicability of pyrimidine derivatives in medicinal chemistry, demonstrating their role in the development of new pharmacologically active molecules (Parmar et al., 2023).

Anti-inflammatory and Anticancer Properties

Pyrimidine derivatives exhibit a range of pharmacological effects including anti-inflammatory and anticancer activities. The synthesis and structure-activity relationships (SARs) of these compounds have been extensively investigated, providing insights into the development of new therapeutic agents (Rashid et al., 2021).

Pyrimidine Analogues in Drug Development

The review of pyrimidine analogues as pharmacologically active compounds emphasizes their wide range of activities, such as antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. This highlights the potential of pyrimidine core as a scaffold for the development of new biologically active compounds (Chiriapkin, 2022).

properties

IUPAC Name

4-chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(difluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4Cl2F5N3/c12-5-1-4(11(16,17)18)3-19-8(5)10-20-6(9(14)15)2-7(13)21-10/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGIQSGEJFSCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=NC(=CC(=N2)Cl)C(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4Cl2F5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidine
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4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidine
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4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidine
Reactant of Route 4
4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidine
Reactant of Route 5
4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidine
Reactant of Route 6
4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidine

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